molecular formula C8H11N3O B13622427 N'-hydroxy-3-(pyridin-2-yl)propanimidamide

N'-hydroxy-3-(pyridin-2-yl)propanimidamide

Katalognummer: B13622427
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: QPGSOJVVCSODJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-3-(pyridin-2-yl)propanimidamide is a chemical compound with the molecular formula C8H11N3O. It is a heterocyclic building block that has garnered interest in various fields of scientific research due to its unique structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can be achieved through several methods. One common approach involves the reaction of nitrostyrenes with 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates. These intermediates are then transformed into the desired imidates under ambient conditions using heterogeneous Lewis acid catalysis in the presence of aluminum oxide (Al2O3) and cesium carbonate (Cs2CO3) in alcoholic media .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-(pyridin-2-yl)propanimidamide are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-3-(pyridin-2-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various Lewis acids. The reaction conditions often involve mild temperatures and metal-free environments .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can yield oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism by which N’-hydroxy-3-(pyridin-2-yl)propanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-hydroxy-3-(pyridin-2-yl)propanimidamide is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

N'-hydroxy-3-pyridin-2-ylpropanimidamide

InChI

InChI=1S/C8H11N3O/c9-8(11-12)5-4-7-3-1-2-6-10-7/h1-3,6,12H,4-5H2,(H2,9,11)

InChI-Schlüssel

QPGSOJVVCSODJX-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=NC(=C1)CC/C(=N/O)/N

Kanonische SMILES

C1=CC=NC(=C1)CCC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.